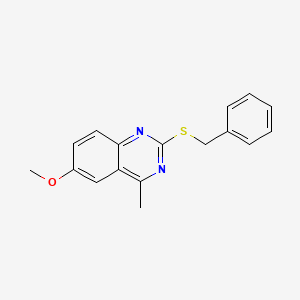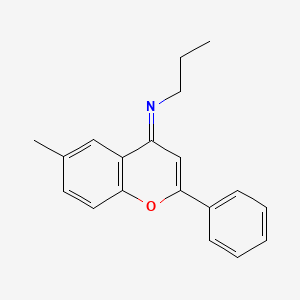
6-Methyl-2-phenyl-N-propyl-4H-chromen-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-325148-A is a chemical compound known for its inhibitory effects on DNA synthesis in vaccinia virus. It has demonstrated cytotoxic activity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HEK293 (human embryonic kidney) cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-325148-A typically involves multi-step organic reactions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that are crucial for the compound’s biological activity. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of WAY-325148-A would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
WAY-325148-A can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in WAY-325148-A and the conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
WAY-325148-A has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and cell proliferation.
Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
WAY-325148-A exerts its effects primarily by inhibiting DNA synthesis. It targets specific enzymes involved in the replication of DNA, thereby preventing the proliferation of cells. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.
Comparison with Similar Compounds
Similar Compounds
WAY-325148-B: Another compound with similar inhibitory effects on DNA synthesis but with different functional groups.
WAY-325148-C: A derivative with enhanced cytotoxic activity against a broader range of cell lines.
Uniqueness
WAY-325148-A is unique due to its specific structure and functional groups, which confer its particular biological activity. Compared to similar compounds, it may offer advantages in terms of potency, selectivity, and stability.
If you have any more specific questions or need further details, feel free to ask!
Properties
Molecular Formula |
C19H19NO |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
6-methyl-2-phenyl-N-propylchromen-4-imine |
InChI |
InChI=1S/C19H19NO/c1-3-11-20-17-13-19(15-7-5-4-6-8-15)21-18-10-9-14(2)12-16(17)18/h4-10,12-13H,3,11H2,1-2H3 |
InChI Key |
IETKOJLHXZTZHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C1C=C(OC2=C1C=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B10817068.png)
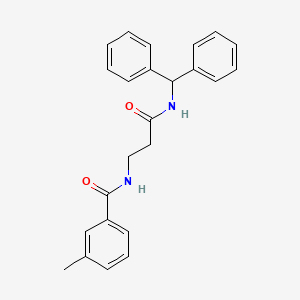
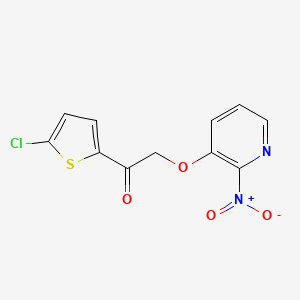
![6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione](/img/structure/B10817082.png)
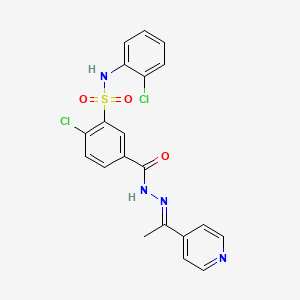

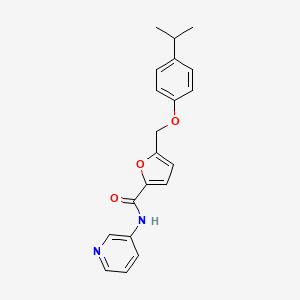
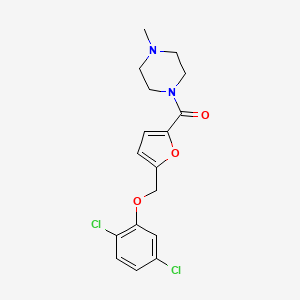

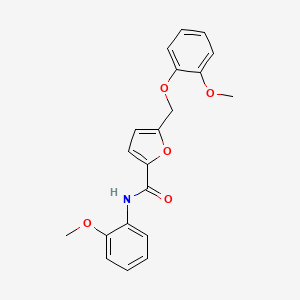
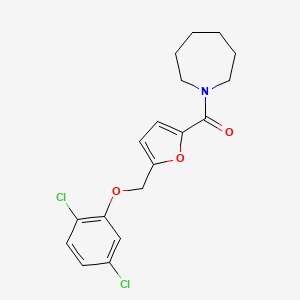
![6-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10817139.png)
![N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B10817144.png)
